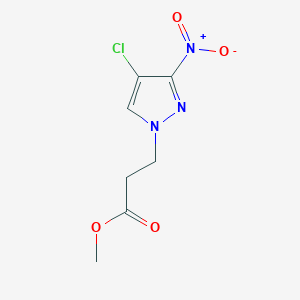
methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3-nitro-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Methyl 3-(4-chloro-3-amino-1H-pyrazol-1-yl)propanoate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid.
科学研究应用
Methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups play a crucial role in its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
Methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate: Lacks the nitro group, which may result in different reactivity and biological activity.
Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate:
Methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but with a bromo group instead of chloro, which can influence its reactivity and interactions.
Uniqueness
Methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is unique due to the presence of both chloro and nitro groups on the pyrazole ring. This combination of substituents provides distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
属性
IUPAC Name |
methyl 3-(4-chloro-3-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4/c1-15-6(12)2-3-10-4-5(8)7(9-10)11(13)14/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRFTDSSXJCEPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C(=N1)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














